molecular formula C10H5F8NO B14161173 2,2,3,3,4,4,4-heptafluoro-N-(3-fluorophenyl)butanamide CAS No. 332031-88-6

2,2,3,3,4,4,4-heptafluoro-N-(3-fluorophenyl)butanamide

Cat. No.: B14161173
CAS No.: 332031-88-6
M. Wt: 307.14 g/mol
InChI Key: JTGBBOHHRPKBBF-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N-(3-fluorophenyl)butanamide is a fluorinated organic compound with the molecular formula C11H6F8NO. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(3-fluorophenyl)butanamide typically involves the reaction of heptafluorobutyric acid derivatives with 3-fluoroaniline. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include heptafluorobutyric anhydride and 3-fluoroaniline, with a catalyst such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-(3-fluorophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group, using reagents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of heptafluorobutyric acid derivatives.

    Reduction: Formation of heptafluoro-N-(3-fluorophenyl)butylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-(3-fluorophenyl)butanamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(3-fluorophenyl)butanamide involves its interaction with molecular targets through its fluorinated functional groups. The compound can form strong hydrogen bonds and van der Waals interactions with target molecules, influencing their structure and function. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluoro-N,N-diisobutylbutanamide
  • 2,2,3,3,4,4,4-Heptafluoro-1-butanol
  • 2,2,3,3,4,4,4-Heptafluorobutylamine

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N-(3-fluorophenyl)butanamide is unique due to the presence of both heptafluorobutyl and fluorophenyl groups, which confer distinct chemical properties. Compared to similar compounds, it offers a combination of high stability, reactivity, and potential biological activity, making it valuable for diverse research applications.

Properties

CAS No.

332031-88-6

Molecular Formula

C10H5F8NO

Molecular Weight

307.14 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(3-fluorophenyl)butanamide

InChI

InChI=1S/C10H5F8NO/c11-5-2-1-3-6(4-5)19-7(20)8(12,13)9(14,15)10(16,17)18/h1-4H,(H,19,20)

InChI Key

JTGBBOHHRPKBBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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